4-(5-Phenyl-2H-tetrazol-2-yl)butanamide
Description
4-(5-Phenyl-2H-tetrazol-2-yl)butanamide is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group at the 5-position and a butanamide moiety at the 2-position. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing drug-like properties such as bioavailability and resistance to enzymatic degradation . The butanamide chain in this compound likely improves aqueous solubility compared to ester or alkyl derivatives, making it a promising candidate for pharmaceutical applications. Structural characterization of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10(17)7-4-8-16-14-11(13-15-16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJANBCJAQDDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-Phenyl-2H-tetrazol-2-yl)butanamide can be approached through several methods. One common method involves the reaction of 5-phenyl-1H-tetrazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods often involve the use of safer and more environmentally friendly solvents and reagents. For instance, water or ethanol can be used as solvents, and the reaction can be carried out under mild conditions to minimize the formation of by-products .
Chemical Reactions Analysis
4-(5-Phenyl-2H-tetrazol-2-yl)butanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-2H-tetrazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form non-covalent interactions with enzymes and receptors, leading to the modulation of their activity . For example, the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences between 4-(5-Phenyl-2H-tetrazol-2-yl)butanamide and analogs from the provided evidence:
Key Observations:
- Tetrazole vs. Benzimidazole/Thiazole : Tetrazoles exhibit higher acidity (pKa ~4.5) than benzimidazoles (pKa ~5.6) and thiazoles (pKa ~2.5), influencing solubility and ionization under physiological conditions .
- Amide vs.
- Substituent Effects : The phenyl group in the target compound may facilitate π-π stacking interactions in biological targets, whereas the hydroxyethyl and benzyl groups in ’s compound could enable hydrogen bonding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
